6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine familyThe structure of this compound includes a pyrazole ring fused to a pyridine ring, with various functional groups that contribute to its chemical properties and reactivity .
Preparation Methods
The synthesis of 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolopyridine core .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: This compound has a similar core structure but different functional groups, leading to variations in reactivity and biological activity.
2H-pyrazolo[3,4-b]pyridine:
Pyrazolo[3,4-c]pyridine: A related compound with a different ring fusion pattern, resulting in unique chemical and biological characteristics.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and biological activity .
Properties
IUPAC Name |
6-oxo-2-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-2-3-13-5-7-6(10(15)16)4-8(14)11-9(7)12-13/h4-5H,2-3H2,1H3,(H,15,16)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUUSQZMAITEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)NC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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